Ethyl 2-(6-aminopyrazin-2-yl)acetate
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Overview
Description
Ethyl 2-(6-aminopyrazin-2-yl)acetate is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-aminopyrazin-2-yl)acetate typically involves the reaction of 6-aminopyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may include additional steps such as distillation and solvent extraction to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-aminopyrazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-(6-hydroxyethylpyrazin-2-yl)acetate.
Substitution: Various substituted pyrazine derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 2-(6-aminopyrazin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-aminopyrazin-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-aminopyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Aminopyrimidine derivatives: These compounds have a similar amino group but differ in the heterocyclic ring structure.
Uniqueness
Ethyl 2-(6-aminopyrazin-2-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine and pyrimidine derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .
Properties
CAS No. |
1245644-65-8 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2-(6-aminopyrazin-2-yl)acetate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)3-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3,(H2,9,11) |
InChI Key |
SUMHCKLLXJKMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CC(=N1)N |
Origin of Product |
United States |
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